molecular formula C10H13ClN2O B8571398 3-(1-Butoxyvinyl)-6-chloropyridazine

3-(1-Butoxyvinyl)-6-chloropyridazine

Cat. No. B8571398
M. Wt: 212.67 g/mol
InChI Key: BIIRJEXXXAPSER-UHFFFAOYSA-N
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Patent
US08124628B2

Procedure details

THF (24.0 mL) was added rapidly dropwise to tert-butyllithium (150 mL of a 1.7 M solution in pentane) at −78° C. After 15 min, n-butyl vinyl ether (14.0 mL, 109.4 mmol) was added, and the resulting mixture was warmed to −30° C., at which point modest gas evolution was observed. As gas evolution ceased, a second portion of n-butyl vinyl ether (14.0 mL, 109.4 mmol) was added, maintaining the reaction temperature at −30° C. After gas evolution had ceased, the reaction mixture was cooled to −78° C., and a solution of zinc chloride (29.8 g, 219 mmol) in THF (250 mL) was added rapidly dropwise. After 15 min, the reaction was warmed to −10° C. and transferred via cannula to a stirred solution of 3,6-dichloropyridazine (32.6 g, 219 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (16.0 g, 21.9 mmol) in THF (200 mL) at 0° C. After 1 h at 0° C., the reaction mixture was diluted with EtOAc and filtered through a short column of CELITE®, eluting with EtOAc. The filtrate was washed with water and brine, dried (sodium sulfate), and concentrated in vacuo. The crude residue was purified by flash chromatography on silica gel (gradient elution; 0%-15% EtOAc/hexanes as eluent) to afford the title compound i-5a. 1HNMR (500 MHz, CDCl3): δ 7.80 (d, 1H, J=8.9 Hz), 7.52 (d, 1H, J=8.9 Hz), 5.76 (d, 1H, J=2.5 Hz), 4.55 (d, 1H, J=2.5 Hz), 3.97 (t, 2H, J=6.4 Hz), 1.83 (m, 2H), 1.57 (m, 2H), 1.02 (t, 3H, J=7.5 Hz).
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
29.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four
Quantity
32.6 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
16 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.[CH:6]([O:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH2:7].[Cl:13][C:14]1[N:15]=[N:16][C:17](Cl)=[CH:18][CH:19]=1>CCCCC.C1COCC1.CCOC(C)=O.[Cl-].[Zn+2].[Cl-].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH2:9]([O:8][C:6]([C:17]1[N:16]=[N:15][C:14]([Cl:13])=[CH:19][CH:18]=1)=[CH2:7])[CH2:10][CH2:11][CH3:12] |f:6.7.8,9.10.11.12|

Inputs

Step One
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
29.8 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
C(=C)OCCCC
Step Four
Name
Quantity
14 mL
Type
reactant
Smiles
C(=C)OCCCC
Step Five
Name
Quantity
32.6 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
16 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at −30° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to −78° C.
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to −10° C.
WAIT
Type
WAIT
Details
After 1 h at 0° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a short column of CELITE®
WASH
Type
WASH
Details
eluting with EtOAc
WASH
Type
WASH
Details
The filtrate was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography on silica gel (gradient elution; 0%-15% EtOAc/hexanes as eluent)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCC)OC(=C)C=1N=NC(=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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